Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, palmitic acid, and butyric acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Myristic acid, palmitic acid, and butyric acid.
Oxidation: Fatty acid peroxides.
Scientific Research Applications
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol has several scientific research applications:
Lipid Biochemistry: It is used to study lipid metabolism and the role of triacylglycerols in biological systems.
Nutritional Science: Its presence in human breast milk makes it a subject of interest in infant nutrition research.
Pharmaceutical Development: It is used in the development of lipid-based drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol involves its metabolism into myristic acid, palmitic acid, and butyric acid, which are then utilized in various biochemical pathways. These fatty acids play roles in energy production, cell membrane structure, and signaling pathways .
Comparison with Similar Compounds
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains oleic acid instead of butyric acid.
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid instead of butyric acid.
Uniqueness: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of myristic acid, palmitic acid, and butyric acid, which imparts distinct biochemical properties and research applications .
Properties
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-9-11-13-15-17-18-20-22-24-26-28-31-37(40)43-34(32-41-35(38)29-6-3)33-42-36(39)30-27-25-23-21-19-16-14-12-10-8-5-2/h34H,4-33H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKOCYHMNMIISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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